molecular formula C44H48ClN5O11 B1667761 Batefenterol Succinate CAS No. 945905-37-3

Batefenterol Succinate

货号 B1667761
CAS 编号: 945905-37-3
分子量: 858.3 g/mol
InChI 键: BDWHLFQPZLPCIZ-XLQCLRHOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Batefenterol Succinate is a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties.

科学研究应用

  • Pharmacokinetics and Excretion Batefenterol, a bifunctional molecule for chronic obstructive pulmonary disease (COPD) treatment, has been studied for its pharmacokinetics and excretion. A study found that batefenterol has low systemic bioavailability after inhalation and oral administration, with high fecal excretion and low urinary excretion (Ambery et al., 2018).

  • Efficacy in COPD Patients A randomized dose-finding study of batefenterol in COPD patients revealed significant improvements in lung function compared to placebo. The study suggested that batefenterol 300 µg might be the optimal dose for future studies (Crim et al., 2019).

  • Development of Batefenterol The discovery and optimization of batefenterol as a dual pharmacology muscarinic antagonist and β2-agonist are discussed in a study highlighting its successful application in a phase 2b trial for moderate to severe COPD (Hughes et al., 2015).

  • Pharmacokinetics and Pharmacodynamics A study on the population pharmacokinetics and pharmacodynamics of batefenterol in COPD patients found no clear relationship between plasma drug levels and key cardiac-related safety parameters, aiding in dose selection for development (Ambery et al., 2015).

  • Safety and Tolerability The safety and tolerability of batefenterol were evaluated in a randomized study, where it was found to be non-inferior to placebo for change from baseline in heart rate, with no new clinically relevant general or cardiovascular safety signals (Crim et al., 2020).

  • Pharmacokinetics with Fluticasone Furoate Research on the pharmacokinetics of batefenterol when administered alone or in combination with fluticasone furoate found that plasma batefenterol area under the curve and maximum plasma concentration were similar for all treatments containing batefenterol (Ambery et al., 2018).

  • Pharmacokinetic Comparison A study comparing pharmacokinetics of inhaled batefenterol and fluticasone furoate given alone or in combination found that fluticasone furoate exposure was reduced when administered in combination with batefenterol compared with fluticasone furoate alone (Ambery et al., 2016).

属性

CAS 编号

945905-37-3

产品名称

Batefenterol Succinate

分子式

C44H48ClN5O11

分子量

858.3 g/mol

IUPAC 名称

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1

InChI 键

BDWHLFQPZLPCIZ-XLQCLRHOSA-N

手性 SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

规范 SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GSK-961081D;  TD5959;  TD 5959;  TD-5959;  MABA;  Batefenterol succinate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batefenterol Succinate
Reactant of Route 2
Batefenterol Succinate
Reactant of Route 3
Batefenterol Succinate
Reactant of Route 4
Batefenterol Succinate
Reactant of Route 5
Batefenterol Succinate
Reactant of Route 6
Batefenterol Succinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。